2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole
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Overview
Description
2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole is a chemical compound with a unique structure that includes a heptenyl group attached to a dihydropyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole typically involves the reaction of hept-1-en-1-yl derivatives with pyrrole precursors under controlled conditions. Common reagents used in the synthesis include catalysts like palladium or platinum, which facilitate the formation of the desired product through processes such as hydrogenation or cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substituting Agents: Halogens, alkylating agents
Major Products Formed
Scientific Research Applications
2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hept-1-en-1-yl)pyrimidine
- 2-[(1E)-hept-1-en-1-yl]-2H-thiopyran
- (1S,2S)-1-(hept-1-en-1-yl)-2-heptylcyclopentane
Uniqueness
2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole is unique due to its specific structural features, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
105554-17-4 |
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Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
2-hept-1-enyl-1-oxido-3,4-dihydro-2H-pyrrol-1-ium |
InChI |
InChI=1S/C11H19NO/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h6,8,10-11H,2-5,7,9H2,1H3 |
InChI Key |
GDZDBMIUBLZHIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC1CCC=[N+]1[O-] |
Origin of Product |
United States |
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